molecular formula C10H8F6N2O B3820715 3,3,3-trifluoro-2-methyl-N-2-pyridinyl-2-(trifluoromethyl)propanamide

3,3,3-trifluoro-2-methyl-N-2-pyridinyl-2-(trifluoromethyl)propanamide

Cat. No. B3820715
M. Wt: 286.17 g/mol
InChI Key: ANAJDUILONVKSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoromethylated compounds are widely used in medicinal chemistry due to their unique properties, such as increased lipophilicity and metabolic stability . They are often used in the development of pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of trifluoromethylated compounds can be complex and varies depending on the specific compound. For example, one method involves the use of triethylamine .


Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds typically includes a carbon atom bonded to three fluorine atoms and one other carbon atom .


Chemical Reactions Analysis

Trifluoromethylated compounds can undergo various chemical reactions, depending on their specific structure and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

Trifluoromethylated compounds often have unique physical and chemical properties due to the presence of the trifluoromethyl group. For example, they often have high lipophilicity and metabolic stability .

Mechanism of Action

The mechanism of action of trifluoromethylated compounds can vary widely depending on their specific structure and the biological system in which they are acting .

Safety and Hazards

Like all chemicals, trifluoromethylated compounds can pose safety hazards. For example, they may cause skin and eye irritation, and may be harmful if inhaled .

Future Directions

The use of trifluoromethylated compounds in medicinal chemistry is a rapidly growing field, with ongoing research into new synthesis methods and applications .

properties

IUPAC Name

3,3,3-trifluoro-2-methyl-N-pyridin-2-yl-2-(trifluoromethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F6N2O/c1-8(9(11,12)13,10(14,15)16)7(19)18-6-4-2-3-5-17-6/h2-5H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAJDUILONVKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=N1)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,3-trifluoro-2-methyl-N-2-pyridinyl-2-(trifluoromethyl)propanamide
Reactant of Route 2
Reactant of Route 2
3,3,3-trifluoro-2-methyl-N-2-pyridinyl-2-(trifluoromethyl)propanamide
Reactant of Route 3
Reactant of Route 3
3,3,3-trifluoro-2-methyl-N-2-pyridinyl-2-(trifluoromethyl)propanamide
Reactant of Route 4
Reactant of Route 4
3,3,3-trifluoro-2-methyl-N-2-pyridinyl-2-(trifluoromethyl)propanamide
Reactant of Route 5
Reactant of Route 5
3,3,3-trifluoro-2-methyl-N-2-pyridinyl-2-(trifluoromethyl)propanamide
Reactant of Route 6
Reactant of Route 6
3,3,3-trifluoro-2-methyl-N-2-pyridinyl-2-(trifluoromethyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.